molecular formula C15H21N3O2 B13324995 (S)-2-(3-Amino-2-oxoazepan-1-yl)-N-methyl-N-phenylacetamide

(S)-2-(3-Amino-2-oxoazepan-1-yl)-N-methyl-N-phenylacetamide

Cat. No.: B13324995
M. Wt: 275.35 g/mol
InChI Key: IEXFUWOZPNBKQT-ZDUSSCGKSA-N
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Description

(S)-2-(3-Amino-2-oxoazepan-1-yl)-N-methyl-N-phenylacetamide is a synthetic organic compound that belongs to the class of azepane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Amino-2-oxoazepan-1-yl)-N-methyl-N-phenylacetamide typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: Amino and oxo groups are introduced through specific reactions such as amination and oxidation.

    N-Methylation and N-Phenylation:

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.

    Substitution: Substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(3-Amino-2-oxoazepan-1-yl)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Azepane Derivatives: Compounds with similar azepane ring structures.

    N-Methyl-N-phenylacetamides: Compounds with similar functional groups.

Uniqueness

(S)-2-(3-Amino-2-oxoazepan-1-yl)-N-methyl-N-phenylacetamide is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

2-[(3S)-3-amino-2-oxoazepan-1-yl]-N-methyl-N-phenylacetamide

InChI

InChI=1S/C15H21N3O2/c1-17(12-7-3-2-4-8-12)14(19)11-18-10-6-5-9-13(16)15(18)20/h2-4,7-8,13H,5-6,9-11,16H2,1H3/t13-/m0/s1

InChI Key

IEXFUWOZPNBKQT-ZDUSSCGKSA-N

Isomeric SMILES

CN(C1=CC=CC=C1)C(=O)CN2CCCC[C@@H](C2=O)N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2CCCCC(C2=O)N

Origin of Product

United States

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